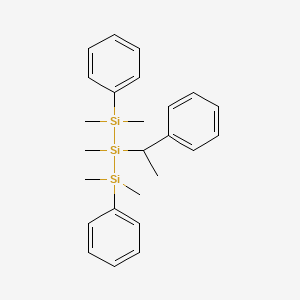![molecular formula C14H15N3S B14232299 [(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile CAS No. 824397-60-6](/img/structure/B14232299.png)
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile is a chemical compound with the molecular formula C13H15N3S It is known for its unique structure, which includes a methylsulfanyl group and a propylanilino group attached to a methylene bridge, leading to a propanedinitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile typically involves the reaction of 4-propylaniline with a suitable methylsulfanyl-containing reagent under controlled conditions. One common method involves the use of malononitrile as a starting material, which reacts with 4-propylaniline and methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of nitrile groups.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the aniline ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Wissenschaftliche Forschungsanwendungen
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic attacks, while the nitrile groups can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile can be compared with similar compounds such as:
[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile: This compound has a morpholine ring instead of the aniline ring, leading to different reactivity and applications.
[(Methylsulfanyl)(phenylsulfanyl)methylidene]propanedinitrile: The presence of a phenylsulfanyl group instead of the propylanilino group results in distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
824397-60-6 |
|---|---|
Molekularformel |
C14H15N3S |
Molekulargewicht |
257.36 g/mol |
IUPAC-Name |
2-[methylsulfanyl-(4-propylanilino)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H15N3S/c1-3-4-11-5-7-13(8-6-11)17-14(18-2)12(9-15)10-16/h5-8,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
XFZMNTGFWGNPMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)NC(=C(C#N)C#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


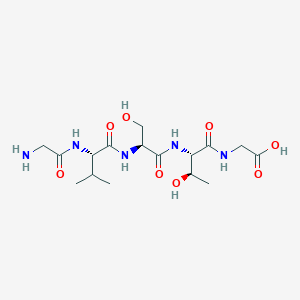
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
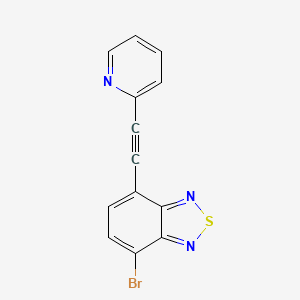
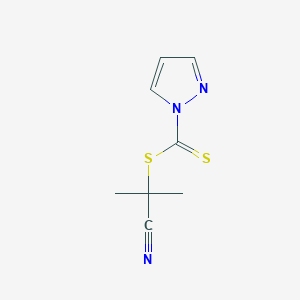
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)

![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
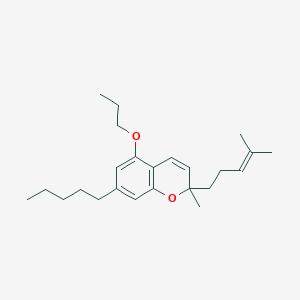
![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
